9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

Description

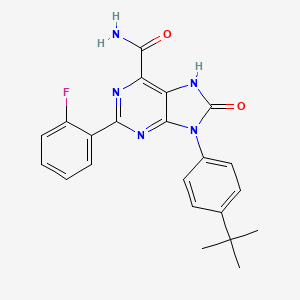

9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is a purine-based small molecule featuring a bicyclic purine core substituted at the 2- and 9-positions with aryl groups. The 2-fluorophenyl substituent at position 2 provides electronic modulation via the electron-withdrawing fluorine atom, which may influence binding interactions in biological targets. The 8-oxo moiety and carboxamide group at position 6 contribute to hydrogen-bonding capacity, a critical feature for target engagement in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-22(2,3)12-8-10-13(11-9-12)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)14-6-4-5-7-15(14)23/h4-11H,1-3H3,(H2,24,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBKVKLFYSCTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the purine core, followed by the introduction of the tert-butylphenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Synthetic Routes

- Starting Materials : Commonly employed precursors include various aromatic compounds.

- Reagents : Halogenating agents, organometallic reagents, and catalysts are used to facilitate reactions.

- Purification : Techniques like chromatography and crystallization are essential for isolating the pure compound.

Chemistry

In the realm of chemistry, 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide serves as:

- Building Block : It is utilized in synthesizing more complex molecules.

- Reagent : Acts as a reagent in various chemical transformations.

Biology

Research in biology has identified several potential applications:

- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It has been investigated for its ability to bind to biological receptors, influencing cellular responses.

Medicine

The medicinal applications are particularly promising:

- Therapeutic Potential : Ongoing research aims to explore its efficacy in treating diseases such as cancer and neurodegenerative disorders.

- Case Study - Cancer Treatment : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer) .

Industry

In industrial applications, the compound is valuable for:

- Material Development : Used in creating new materials with enhanced properties.

- Chemical Precursor : Serves as a precursor for synthesizing industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide with structurally related purine derivatives, focusing on substituent variations, physicochemical properties, and inferred bioactivity:

Key Observations:

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound significantly increases logP compared to analogs with smaller alkyl or alkoxy groups (e.g., methyl or ethoxy in and ). This may enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorine substitution: The 2-fluorophenyl group in the target compound vs.

Hydrogen-Bonding Capacity: The carboxamide group at position 6 is conserved across all analogs, suggesting its critical role in target binding. Compounds with additional H-bond donors (e.g., 4-hydroxyphenylamino in ) exhibit stronger binding in enzyme assays but may suffer from metabolic instability.

Synthetic Accessibility :

- The synthesis of the target compound likely follows routes similar to those in , involving thiourea intermediates and S-alkylation. However, the bulky tert-butyl group may require optimized coupling conditions to avoid steric hindrance.

Notes

Limitations of Available Data :

- The evidence provided lacks explicit pharmacological or pharmacokinetic data for the target compound. Comparisons are inferred from structural analogs and substituent effects.

- Biological activity predictions rely on trends observed in purine derivatives with similar substitution patterns (e.g., fluorine-enhanced target affinity ).

Recommendations for Further Study :

- Conduct enzymatic assays (e.g., kinase inhibition) to compare the target compound with its analogs.

- Evaluate solubility and metabolic stability to assess the impact of the tert-butyl group.

Synthetic Considerations :

- The tert-butyl group may necessitate specialized protecting groups or coupling reagents during synthesis, as seen in purine derivative syntheses .

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative that has attracted attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

- Molecular Formula : C22H20FN5O

- Molecular Weight : 405.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The unique structure, particularly the fluorophenyl and tert-butyl groups, enhances its binding affinity and selectivity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor functions, influencing various signaling pathways that regulate cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- HL-60 Cell Line Studies : In studies involving HL-60 cells, the compound was found to increase c-fos mRNA levels, suggesting a role in cell differentiation and proliferation inhibition. It also demonstrated antagonistic effects against TPA-induced terminal differentiation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Escherichia coli | 2.33 to 156.47 µM |

| Candida albicans | 16.69 to 78.23 µM |

These results indicate that the compound displays effective antibacterial and antifungal activities against various strains, comparable to conventional antibiotics .

Case Studies

- Study on HL-60 Cells :

- Antimicrobial Assessment :

Comparative Analysis with Similar Compounds

The presence of the fluorophenyl group distinguishes this compound from similar purine derivatives:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 9-(4-tert-butylphenyl)-2-(2-chlorophenyl)-8-oxo... | Chlorophenyl instead of fluorophenyl | Moderate inhibition |

| 9-(4-tert-butylphenyl)-2-(2-bromophenyl)-8-oxo... | Bromophenyl instead of fluorophenyl | Reduced efficacy |

The fluorine atom enhances reactivity and interaction with biological targets, contributing to its unique biological profile .

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Standardize starting materials (e.g., tert-butylphenyl boronic acid purity ≥98%). Monitor reaction progress with TLC or in-situ FTIR. Implement QC protocols (e.g., melting point consistency: 210–215°C) for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.